molecular formula C15H20BNO4 B3017654 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 1491157-36-8

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No. B3017654
M. Wt: 289.14
InChI Key: CVYNLHFCEWPZOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzoxazepin derivatives is not explicitly detailed for the compound . However, the papers provide insights into the synthetic methods that could be applied. For example, a one-pot multicomponent condensation reaction is described as an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share a similar heterocyclic benzodiazepine structure . This method could potentially be adapted for the synthesis of the compound of interest, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound "7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one" is not directly analyzed in the provided papers. However, the structure of related compounds has been elucidated using various spectroscopic techniques such as IR, mass, 1H NMR, 13C NMR, and HMQC spectra . These techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving tetrahydrobenzoxazepin derivatives are not extensively discussed in the provided papers. However, the papers do mention the transformation of nitro derivatives and the potential for various chemical reactions based on the substitution patterns of the compounds . The compound of interest, with a dioxaborolan-2-yl group, may undergo unique chemical reactions, particularly in cross-coupling reactions due to the presence of the boron moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one" are not discussed in the provided papers. However, the papers do discuss the properties of related compounds, such as their biological activities, including hypotensive activity and a broad spectrum of other biological activities . The physical properties such as solubility, melting point, and stability of the compound would need to be determined experimentally.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Assembly

One key area of research focuses on the hydrogen-bonded supramolecular assembly in compounds related to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. This research is significant in understanding the molecular interactions and crystalline structures of such compounds, which can have implications in material science and molecular engineering (Blanco, Palma, Cobo, & Glidewell, 2012).

Synthesis and Crystal Structure Analysis

Another major application is in the synthesis and crystal structure analysis of compounds containing the tetrahydro-1,4-benzoxazepin structure. Studies in this field involve detailed analysis using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. These studies are crucial for the development of new materials and pharmaceutical compounds (Huang et al., 2021).

Development of Kinase Inhibitors

The benzoxazepine core, similar to that found in 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, is present in various kinase inhibitors. Research in this area is pivotal for the development of drugs targeting specific kinases involved in cancer and other diseases. Process development and synthesis of such compounds are crucial in pharmaceutical research and development (Naganathan et al., 2015).

Safety And Hazards

Similar compounds are classified as Combustible Solids and are harmful if swallowed, in contact with skin, or if inhaled . They are recommended for use only in laboratory settings and not for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-12-11(9-10)13(18)17-7-8-19-12/h5-6,9H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNLHFCEWPZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

CAS RN

1491157-36-8
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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